Mordant Orange 6
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25747-21-1 |
|---|---|
Molecular Formula |
C19H14N4O6S |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O6S/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29/h1-11,24H,(H,25,26)(H,27,28,29) |
InChI Key |
VVHOUPGUNISBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O |
Other CAS No. |
25747-21-1 |
Origin of Product |
United States |
Molecular Architecture and Coordination Chemistry of Acid Chrome Orange Gr
Elucidation of Molecular Structure and Potential Isomerism
Acid Chrome Orange GR, also known as Mordant Orange 6, is a bis-azo dye. vulcanchem.comworlddyevariety.com Its molecular structure is characterized by the presence of two azo groups (–N=N–) which act as chromophores, responsible for the dye's color. The systematic chemical name for the unmetallized dye is 2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid. uni.lu The molecular formula of the sodium salt of this dye is C₁₉H₁₂N₄Na₂O₆S. worlddyevariety.com
The fundamental structure consists of a salicylic (B10762653) acid moiety linked via an azo group to a phenyl ring, which is in turn linked by a second azo group to a benzenesulfonic acid group. This arrangement of aromatic rings and azo groups forms a conjugated system that absorbs light in the visible region, producing the characteristic orange color.
Isomerism:
Several types of isomerism are possible for Acid Chrome Orange GR and its metal complexes:
Geometrical Isomerism: The azo groups can exist in either a cis or trans configuration. The trans isomer is generally more stable.
Tautomerism: Azo-hydrazone tautomerism can occur in o-hydroxyazo dyes. The equilibrium between the azo form (containing a hydroxyl group) and the hydrazone form (containing a ketone group) can be influenced by factors such as solvent and the presence of metal ions. scirp.org
Functional Group Isomerism: This type of isomerism is characterized by compounds having the same molecular formula but different functional groups. creative-chemistry.org.ukyoutube.com For instance, an alcohol and an ether can be functional isomers. youtube.com
Isomerism in Metal Complexes: When Acid Chrome Orange GR forms a 2:1 complex with a metal ion like chromium, further isomerism is possible. In these octahedral complexes, the two tridentate dye ligands can arrange themselves in different ways around the central metal ion, leading to geometrical isomers such as the meridional (mer) and facial (fac) isomers. rsc.org
Below is a data table summarizing the key structural features of Acid Chrome Orange GR.
| Feature | Description |
| Dye Class | Bis-azo |
| Core Moieties | Salicylic acid, Phenyl, Benzenesulfonic acid |
| Chromophore | Two azo groups (–N=N–) |
| Key Functional Groups | Hydroxyl (–OH), Carboxyl (–COOH), Sulfonic acid (–SO₃H) |
| Potential Isomerism | Geometrical (cis/trans), Tautomeric (azo/hydrazone), Metal Complex Isomers (mer/fac) |
Principles of Chromium Coordination within Azo Dye Systems
The formation of metal complexes, particularly with chromium, is a key feature of Acid Chrome Orange GR and similar mordant dyes. This process significantly enhances the dye's properties, most notably its lightfastness.
Nature of Ligand-Metal Interactions and Chelation
Acid Chrome Orange GR acts as a ligand, a molecule that donates electrons to a central metal atom. Specifically, it functions as a tridentate ligand, meaning it can bind to the metal ion at three points. The primary coordination sites are the oxygen atom of the hydroxyl group, a nitrogen atom from the adjacent azo group, and the oxygen atom from the carboxyl group. rsc.org
Analysis of Chromium Oxidation State and Coordination Geometry
In these dye complexes, chromium typically exists in the +3 oxidation state (Cr(III)). rsc.orgchemistrytalk.orgiitk.ac.inbritannica.comwikipedia.org This is the most stable oxidation state for chromium. chemistrytalk.orgmelscience.com The Cr(III) ion has a d³ electron configuration, which contributes to the kinetic stability of its complexes. rsc.org
The coordination of two tridentate Acid Chrome Orange GR ligands to a central Cr(III) ion results in a six-coordinate complex. The geometry of these complexes is typically octahedral. rsc.orgtuiasi.rorevistadechimie.ro In an octahedral geometry, the six coordination sites are arranged at the vertices of an octahedron around the central metal ion. This arrangement provides a stable configuration for the complex.
A summary of the coordination chemistry is presented in the table below.
| Parameter | Description |
| Metal Ion | Chromium (Cr) |
| Oxidation State | +3 (Cr(III)) |
| Coordination Number | 6 |
| Ligand Type | Tridentate |
| Complex Ratio | 2:1 (Dye:Metal) |
| Coordination Geometry | Octahedral |
| Bonding | Coordination bonds between Cr(III) and O/N atoms of the dye |
Theoretical and Computational Studies on Electronic Structure and Reactivity
Theoretical and computational methods are valuable tools for understanding the properties and behavior of complex molecules like Acid Chrome Orange GR at an atomic and electronic level.
Quantum Chemical Investigations of Ground and Excited States
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can provide deep insights into the electronic structure of azo dyes. nih.govumich.edusemanticscholar.org These methods can be used to:
Optimize Molecular Geometries: Determine the most stable three-dimensional structure of the dye molecule and its metal complexes. umich.edusemanticscholar.org
Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key factor in determining the color and reactivity of the dye. tandfonline.com
Predict Spectroscopic Properties: Simulate the UV-visible absorption spectrum of the dye, which is directly related to its color. umich.edusemanticscholar.org Calculations can predict the maximum absorption wavelength (λmax) and how it might be affected by changes in the molecular structure or the formation of a metal complex. semanticscholar.org
Analyze Tautomeric Equilibria: Quantum chemical methods can be used to calculate the relative energies of the azo and hydrazone tautomers, providing insight into which form is more stable under different conditions. scirp.org
Computational Modeling of Molecular Dynamics and Intermolecular Forces
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. oup.comresearchgate.netmdpi.comacs.orglabxing.com For a system like Acid Chrome Orange GR, MD simulations can be employed to:
Simulate Solvation: Model the interactions between the dye molecule and solvent molecules, which is important for understanding its solubility and behavior in solution.
Investigate Conformational Changes: Explore the different shapes (conformations) that the dye molecule can adopt and the transitions between them. This is particularly relevant for understanding the flexibility of the molecule and the dynamics of isomerism.
Study Intermolecular Interactions: Analyze the non-covalent forces between dye molecules or between the dye and other molecules in its environment. These forces are critical in processes like dye aggregation and binding to substrates.
Model Metal Complex Formation: While challenging, MD simulations can provide insights into the dynamic process of how the dye ligand coordinates to the chromium ion.
Advanced Synthetic Methodologies and Process Optimization for Acid Chrome Orange Gr
Detailed Synthetic Pathways to Chromium-Complexed Azo Dyes
Chromium-complexed azo dyes are valued for their high fastness properties, which are imparted by the stable coordination of the chromium ion with the dye ligand. The synthesis is a sequential process involving the creation of the organic chromophore followed by metallization.
The foundational step in producing the dye is the synthesis of the azo compound itself, which is achieved through a two-stage reaction sequence: diazotization and azo coupling. jchemrev.com
Diazotization: This reaction converts a primary aromatic amine, known as the diazo component, into a diazonium salt. jchemrev.comnih.gov The process is typically carried out by treating the amine with sodium nitrite (B80452) in an acidic medium (e.g., with hydrochloric acid) at low temperatures, generally between 0-5°C. nih.govgoogle.com The low temperature is crucial because diazonium salts are generally unstable and can decompose at higher temperatures. nih.gov The resulting diazonium salt is a highly reactive electrophile. wikipedia.orgorganic-chemistry.org
Azo Coupling: The unstable diazonium salt is used immediately, reacting with a nucleophilic coupling component. jchemrev.comnih.gov This coupling component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or an aromatic amine. jchemrev.comwikipedia.org The diazonium salt attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the characteristic -N=N- azo bond, which defines the chromophore of the dye. wikipedia.org For orange to red shades, coupling components like β-naphthol are commonly employed. google.com The pH of the reaction medium is a critical parameter; the coupling reaction is generally faster at a higher (mildly alkaline) pH. google.comwikipedia.org
Common precursor compounds for chromium-complexed dyes include aminophenol and aminonaphthol derivatives for the diazo component, and naphthol or pyrazolone (B3327878) derivatives for the coupling component. google.com
Table 1: Typical Reaction Conditions for Diazotization and Azo Coupling
| Stage | Key Reagents | Temperature | pH Condition | Key Outcome |
|---|---|---|---|---|
| Diazotization | Primary Aromatic Amine, Sodium Nitrite, Acid (e.g., HCl) | 0-5°C | Strongly Acidic | Formation of Diazonium Salt (Ar-N₂⁺) |
| Azo Coupling | Diazonium Salt, Coupling Component (e.g., Phenol, Naphthol) | < 10°C (initially) | Mildly Acidic to Mildly Alkaline | Formation of Azo Dye (Ar-N=N-Ar') |
Following the formation of the azo dye, the final step is metallization, where a chromium ion is introduced to form a stable complex. This process significantly enhances the dye's fastness to light and washing. The azo dye must contain suitable functional groups (e.g., -OH, -COOH) positioned ortho to the azo linkage to act as ligands for the chromium ion.
The metallization process involves reacting the azo dye with a chromium-donating agent. Common chromium sources include chromium acetate, chromium formate, and chromium(III) oxide. google.comtandfonline.com The reaction conditions are carefully controlled to ensure the formation of the desired 1:1 or, more commonly, 1:2 chromium-dye complexes, where one or two dye molecules coordinate to a central chromium atom. sdc.org.uk
Specific conditions can vary:
Atmospheric Pressure Method: The azo dye can be heated with a chromium salt, such as chromium acetate, at temperatures around 70-80°C for several hours. tandfonline.com The pH is often adjusted during the process; for instance, the reaction might start at a pH of 6.5 and later be acidified to a pH of 1.0 to facilitate product isolation. tandfonline.com
High-Temperature Method: In some industrial processes, the metallization is carried out under pressure in an autoclave at temperatures above 100°C (e.g., 130°C). google.com This method can accelerate the reaction and is often used with chromium sources like chromium(III) oxide dissolved in an organic acid like formic acid. google.com The reaction may begin at a very low pH (1-2) and subsequently be adjusted to a neutral or weakly alkaline pH to complete the complexation. google.com
Investigation of Process Variables and Reaction Kinetics in Synthesis
The efficiency of the synthesis and the final properties of Acid Chrome Orange GR are highly dependent on several process variables. The study of reaction kinetics allows for the optimization of these parameters to maximize yield and purity.
Temperature: As noted, diazotization requires strict temperature control (0-5°C) to prevent the degradation of the diazonium salt. google.com Conversely, the chromium complexation step often requires elevated temperatures (70-130°C) to overcome the activation energy of the reaction and ensure complete metallization. google.comtandfonline.com
pH: The pH is arguably the most critical variable throughout the synthesis. A low pH is required for the formation of the nitrous acid needed for diazotization. The subsequent azo coupling reaction rate is highly pH-dependent, often proceeding faster in mildly alkaline conditions which favor the phenoxide form of a phenol coupling component, making it more susceptible to electrophilic attack. google.comwikipedia.org During metallization, the pH influences the chromium species in solution and the rate of complex formation, with different stages of the process sometimes requiring different pH levels for optimal results. tandfonline.comgoogle.com
Reactant Concentration and Stoichiometry: The molar ratio of the diazo component to the coupling component must be carefully controlled to avoid side reactions and the presence of unreacted starting materials in the final product. Similarly, during metallization, the ratio of the chromium donor to the azo dye determines whether 1:1 or 1:2 complexes are formed.
Reaction Time: The duration of each step is critical. Diazotization is typically rapid, while the coupling reaction may take several hours to reach completion. google.com The metallization step can also require extended heating (e.g., 1 to 5 hours) to ensure that the complexation is complete, which can be monitored using techniques like thin-layer chromatography (TLC). google.comtandfonline.com
Methodologies for Isolation, Purification, and Yield Optimization in Laboratory and Scaled-Up Processes
After the synthesis is complete, the chromium-complexed dye must be isolated from the reaction mixture and purified. The efficiency of these downstream processes is crucial for the economic viability of large-scale production.
Isolation: The most common method for isolating acid dyes from aqueous reaction media is "salting out." google.comtandfonline.com This involves adding a large quantity of an electrolyte, typically sodium chloride, to the solution. The high salt concentration reduces the solubility of the dye, causing it to precipitate. The precipitated dye can then be collected by filtration. google.comtandfonline.com
Purification: The crude dye product may contain unreacted intermediates, by-products, and inorganic salts. Purification aims to remove these impurities. This can be achieved by:
Washing: The filtered dye cake is often washed with a salt solution to remove water-soluble impurities without re-dissolving the product.
Recrystallization: In a laboratory setting, recrystallization from a suitable solvent can be used to achieve a high degree of purity, although this may be less feasible on an industrial scale.
Kinetic Control: Ensuring that each reaction step (diazotization, coupling, metallization) goes to completion by carefully controlling variables like temperature, pH, and reaction time. tandfonline.com
Minimizing Side Reactions: Strict control of stoichiometry and reaction conditions helps to minimize the formation of unwanted by-products. For example, destroying any excess nitrite after diazotization with a reagent like sulfamic acid can prevent unwanted side reactions. google.com
Efficient Isolation: Optimizing the salting-out procedure, including the amount of salt used and the final temperature, is key to maximizing the recovery of the precipitated dye.
Drying: The final step is drying the purified dye powder, typically in an oven at a controlled temperature (e.g., 70°C) until a constant weight is achieved, to remove residual moisture. tandfonline.com
Sophisticated Analytical Characterization Techniques for Acid Chrome Orange Gr
Spectroscopic Analysis for Structural and Electronic Insights
Spectroscopy is a cornerstone in the analysis of Acid Chrome Orange GR, offering non-destructive methods to probe its electronic and vibrational properties.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups within the Acid Chrome Orange GR molecule. The vibrational frequencies observed in the spectra correspond to the stretching and bending of specific chemical bonds.
Although a complete, detailed experimental spectrum is not widely published, the key functional groups of the compound produce characteristic signals. The FTIR spectrum is expected to show a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl and carboxylic acid groups. researchgate.net C-H stretching vibrations from the aromatic rings are anticipated around 2900 cm⁻¹. researchgate.net
The presence of the sulfonate group (SO₃⁻) would be confirmed by strong, characteristic absorption bands. The azo bonds (-N=N-), which are crucial to the dye's chromophoric system, typically exhibit stretching vibrations in the 1400-1450 cm⁻¹ region, though these can be weak in FTIR. A peak noted at 1608 cm⁻¹ has been considered characteristic for similar structures. researchgate.net Raman spectroscopy would be particularly useful for confirming the azo bond, as the symmetric stretch of this non-polar bond often gives a strong Raman signal.
Table 4.1: Expected Vibrational Spectroscopy Data for Acid Chrome Orange GR
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Method |
|---|---|---|
| O-H Stretch (Hydroxyl/Carboxylic) | ~3300 | FTIR |
| C-H Stretch (Aromatic) | ~2900 | FTIR |
| C=C Stretch (Aromatic) | ~1608 | FTIR |
| -N=N- Stretch (Azo) | 1400-1450 | Raman / FTIR (weak) |
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, which are responsible for its color. The extended conjugated system of Acid Chrome Orange GR, formed by the interconnected aromatic rings and azo groups, acts as a chromophore that absorbs light in the visible region.
Studies have reported a strong absorbance peak at 383 nm, which is attributed to the π→π* electronic transitions within this conjugated system. Another source places the maximum absorption (λmax) in the range of 420–450 nm, confirming the presence of the azo chromophore. scribd.com This variation may be due to differences in solvent or pH during analysis. The high molar extinction coefficient (ε), typically exceeding 10⁴ L·mol⁻¹·cm⁻¹, is characteristic of the compound's intense color. scribd.com
Table 4.2: UV-Vis Absorption Data for Acid Chrome Orange GR
| Parameter | Value | Significance |
|---|---|---|
| λmax | 383 nm or 420-450 nm scribd.com | Corresponds to π→π* transitions in the conjugated azo system. |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within the molecule. While specific, published experimental NMR data for Acid Chrome Orange GR is scarce, chemical shifts can be inferred from analogous structures. scribd.com
In a hypothetical ¹H NMR spectrum, the proton of the hydroxyl group on the salicylate (B1505791) ring is expected to be significantly deshielded due to hydrogen bonding, resonating at a chemical shift (δ) between 10 and 12 ppm. scribd.com The aromatic protons adjacent to the electron-withdrawing azo groups would appear as doublets in the range of δ 7.5–8.5 ppm. scribd.com Protons on the sulfonated phenyl ring would likely experience an upfield shift due to the strong electron-withdrawing effect of the sulfonate group. scribd.com
A ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the aromatic rings, as well as the carboxyl carbon, with their chemical shifts influenced by the attached functional groups.
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of Acid Chrome Orange GR. The compound has a molecular formula of C₁₉H₁₂N₄Na₂O₆S, which corresponds to a molecular weight of 470.367 g/mol . scribd.com
High-resolution mass spectrometry provides a precise monoisotopic mass, which has been measured at 470.027294 Da. scribd.com This experimental value is consistent with the theoretical mass calculated from its polyatomic structure, confirming the presence of the two azo linkages and the various aromatic systems. scribd.com Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), could further elucidate the structure by showing characteristic cleavage patterns, such as the breaking of the azo bonds, to yield smaller, identifiable fragments.
Table 4.3: Mass Spectrometry Data for Acid Chrome Orange GR
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 470.367 g/mol | scribd.com |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating Acid Chrome Orange GR from impurities and for assessing its purity. A reverse-phase (RP) HPLC method has been described for its analysis. epdf.pub
This method utilizes a non-polar stationary phase (such as a Newcrom R1 column) and a polar mobile phase. epdf.pub The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. epdf.pub This technique allows for the scalable separation of the compound, making it suitable for both analytical purity checks and preparative isolation of impurities. epdf.pub
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Analysis
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional crystalline structure of a compound. Although specific X-ray diffraction data for Acid Chrome Orange GR is not widely reported in the literature, the molecular architecture allows for certain structural predictions. scribd.com
The molecule features two azo (-N=N-) bonds, which are stabilized in the planar trans (E) configuration due to steric hindrance between the adjacent aromatic rings. scribd.com This planar arrangement is thermodynamically favored and facilitates π-π stacking interactions in the solid state, which can enhance the stability and influence the optical properties of the material. scribd.com XRD analysis would be able to confirm this planarity, determine the precise bond angles and lengths, and reveal how the molecules pack together in a crystal lattice. It would also be the primary technique to identify and characterize any potential polymorphs (different crystalline forms) of the compound.
Environmental Chemistry and Remediation Strategies for Acid Chrome Orange Gr
Chemical and Photochemical Degradation Pathways
The degradation of Acid Chrome Orange GR involves the breakdown of its complex molecular structure, primarily targeting the azo bond and the associated chromophore, which is responsible for its color.
The central feature of the degradation of Acid Chrome Orange GR is the cleavage of the azo bond. This can occur through reductive or oxidative pathways. Under anaerobic conditions, microbial action can reductively cleave the azo bond, breaking the molecule into smaller, colorless aromatic amines. For instance, studies on Mordant Orange 1 have shown that it can be biologically degraded into metabolites such as benzoic acid and salicylic (B10762653) acid researchgate.net. This reductive cleavage disrupts the conjugated π-system of the chromophore, leading to decolorization.
Oxidative cleavage is another primary degradation mechanism, often initiated by highly reactive species like hydroxyl radicals (•OH). These radicals can attack the azo linkage, leading to the destruction of the chromophore. The initial electrophilic attack on the azo bond is a key step in the degradation process sciencepub.net. This process not only removes the color but also initiates the breakdown of the aromatic rings, leading to further transformation into smaller organic molecules and eventually, mineralization.
Adsorption and Biosorption Studies on Diverse Sorbent Materials
Adsorption is a widely studied and effective method for removing dyes like Acid Chrome Orange GR from wastewater. This process involves the accumulation of the dye molecules onto the surface of a solid material (adsorbent).
The efficiency of adsorption processes for chromium-complex azo dyes has been evaluated using various kinetic and isotherm models. For example, the biosorption of Acid Orange 74, a similar chromium-complex monoazo dye, was found to be best described by the Toth isotherm model, while its kinetics followed the pseudo-second-order model nih.govplos.org. This kinetic model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule.
Studies on other mordant dyes have also successfully applied common isotherm models to describe the equilibrium of adsorption. The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm is an empirical model for adsorption on heterogeneous surfaces proquest.com. The specific model that best fits the experimental data depends on the nature of the adsorbent, the dye molecule, and the experimental conditions.
Table 1: Adsorption Kinetic and Isotherm Models for Chromium-Complex Azo Dyes
| Model Type | Model Name | Description |
|---|---|---|
| Kinetics | Pseudo-first-order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. |
| Kinetics | Pseudo-second-order | Assumes the rate-limiting step is chemisorption, involving two reactants. nih.govplos.org |
| Isotherm | Langmuir | Describes monolayer adsorption on a surface with a finite number of identical sites. proquest.com |
| Isotherm | Freundlich | An empirical model that describes multilayer adsorption on a heterogeneous surface. proquest.com |
| Isotherm | Toth | A three-parameter model that is useful for describing heterogeneous adsorption systems. nih.govplos.org |
This table is generated based on common models applied to analogous dye adsorption studies.
The removal of chromium-complex dyes via adsorption is governed by various physical and chemical interactions between the dye and the adsorbent surface. Low-cost biosorbents, such as orange peels, have been investigated for the removal of chromium and dyes, demonstrating the potential of agricultural waste in remediation lidsen.comresearchgate.netmdpi.com.
The binding mechanisms can include:
Electrostatic Interactions: At acidic pH values, the surface of many biosorbents becomes protonated, acquiring a positive charge. This facilitates the attraction of anionic dyes like Acid Chrome Orange GR. For the biosorption of Acid Orange 74, the optimal pH was found to be 2.0 nih.govplos.org.
Hydrogen Bonding: Functional groups on the adsorbent surface, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can form hydrogen bonds with the amine and sulfonate groups on the dye molecule.
Chemical Bonding (Chemisorption): Direct chemical bonds can form between the dye and the adsorbent. For instance, Fourier-transform infrared spectroscopy (FTIR) analysis has confirmed the crucial role of proteins in the biosorption of Acid Orange 74, indicating chemical interactions with amine groups on the biosorbent surface nih.govplos.org. Similarly, studies on chromium removal by orange peels suggest interactions with amine and carboxyl functional groups lidsen.com.
Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can lead to the complete mineralization of dyes into carbon dioxide, water, and inorganic ions.
For Mordant Orange 1, comparative studies have shown the effectiveness of various AOPs. The photo-Fenton process has demonstrated higher treatment efficiency than the Fenton process alone sciencepub.net. The degradation kinetics in these processes were found to follow a pseudo-first-order model sciencepub.net.
Key AOPs for treating chromium-complex azo dyes include:
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) (Fenton) or Fe²⁺/H₂O₂ with UV light (photo-Fenton) to generate •OH radicals. The photo-Fenton process is often more efficient due to the photochemical regeneration of Fe²⁺ from Fe³⁺, allowing for a catalytic cycle. Studies on Mordant Orange 1 have investigated the effects of dye concentration, H₂O₂ concentration, pH, and Fe²⁺ concentration on the degradation rate sciencepub.net.
UV/H₂O₂: This process involves the photolysis of H₂O₂ by UV radiation to produce •OH radicals. It has been shown to be effective, though sometimes slower than Fenton-based methods for degrading Mordant Orange 1 sciencepub.net.
The efficiency of these processes is typically evaluated by monitoring the decrease in dye concentration (decolorization) and the reduction in Total Organic Carbon (TOC), which indicates the extent of mineralization nih.govnih.gov.
Table 2: Comparison of AOPs for Mordant Orange 1 Degradation
| Process | Description | Key Findings for Mordant Orange 1 | Citation |
|---|---|---|---|
| UV/H₂O₂ | UV light cleaves hydrogen peroxide to form hydroxyl radicals. | Effective for degradation, follows pseudo-first-order kinetics. | sciencepub.net |
| Fenton | Reaction of Fe²⁺ with H₂O₂ generates hydroxyl radicals. | Faster degradation than UV/H₂O₂ alone. Rate is proportional to H₂O₂ and Fe²⁺ concentrations. | sciencepub.net |
| Photo-Fenton | Fenton's reagent combined with UV light enhances radical production and regenerates Fe²⁺. | Higher treatment efficiency than the standard Fenton process. | sciencepub.net |
This table is based on research findings for C.I. Mordant Orange 1.
Bioremediation and Enzymatic Degradation Approaches Focusing on Chemical Transformation
The bioremediation of Acid Chrome Orange GR, a complex azo dye, involves the use of microorganisms and their enzymatic systems to break down the dye molecule into simpler, less harmful compounds. This process focuses on the chemical transformation of the dye, primarily through the cleavage of the azo bond (-N=N-), which is responsible for its color. Both bacteria and fungi have been identified as effective agents in the degradation of azo dyes, including those structurally similar to Acid Chrome Orange GR.
Microbial consortia and isolated strains have demonstrated significant capabilities in decolorizing and degrading azo dyes. For instance, a bacterial consortium designated SPB92, comprising Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea, has been shown to effectively decolorize and degrade Acid Orange. frontiersin.org This consortium achieved approximately 85% decolorization of a 30 mg/L solution of Acid Orange within 23 hours under static laboratory conditions. frontiersin.org The optimal conditions for this process were found to be a pH of 7.5 and a temperature of 32°C. frontiersin.org
Similarly, the fungus Aspergillus flavus has been investigated for its ability to remediate chromium complex dyes like Acid Orange 86. researchgate.net Studies have shown that this fungus can achieve significant color and chromium removal. In one study, at a concentration of 1000 mg/L, Aspergillus flavus achieved 91.8% color removal and 98% chromium removal after 50 hours of contact time at a pH of 5. researchgate.net
The bacterium Bacillus megaterium PMS82 has also been identified as a potent degrader of Acid Orange, capable of completely decolorizing a 100 mg/L solution within 16 hours. sciepub.com This strain demonstrated tolerance to high salt concentrations and effectiveness against various structurally different azo dyes. sciepub.com
The primary mechanism of enzymatic degradation of azo dyes like Acid Chrome Orange GR is the reductive cleavage of the azo bond. This is often carried out by enzymes known as azo reductases. The degradation process leads to the formation of aromatic amines, which are then further broken down. nih.gov In the case of Acid Orange 7, a stable microbial biofilm was able to mineralize the dye completely. nih.gov The process involved the initial reduction of the azo bond, followed by the degradation of the resulting aromatic amines, sulfanilic acid, and 1-amino-2-naphthol. nih.gov
The following tables summarize the research findings on the bioremediation of similar Acid Orange dyes, providing insights into the potential degradation of Acid Chrome Orange GR.
Table 1: Microbial Degradation of Acid Orange Dyes
| Microorganism/Consortium | Dye Type | Initial Concentration (mg/L) | Decolorization Efficiency (%) | Time (hours) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|---|---|
| Bacterial Consortium SPB92 frontiersin.org | Acid Orange | 30 | ~85 | 23 | 7.5 | 32 |
| Aspergillus flavus researchgate.net | Acid Orange 86 | 1000 | 91.8 | 50 | 5.0 | Not Specified |
| Bacillus megaterium PMS82 sciepub.com | Acid Orange | 100 | 100 | 16 | 6.0-9.0 | 25-40 |
Table 2: Chemical Transformation Products of Acid Orange Dyes
| Original Dye | Microorganism/System | Key Degradation Products |
|---|---|---|
| Acid Orange 7 nih.gov | Microbial Biofilm | Sulfanilic acid, 1-amino-2-naphthol |
| Acid Orange sciepub.com | Bacillus megaterium PMS82 | Phenyl hydrazine, Aniline |
The research indicates that the chemical transformation of Acid Chrome Orange GR through bioremediation is a viable strategy. The process involves the enzymatic breakdown of the complex dye molecule into simpler aromatic compounds, which can then be further mineralized by microbial activity. The efficiency of this degradation is dependent on various factors, including the specific microbial strains used, pH, temperature, and the initial concentration of the dye.
Interactions of Acid Chrome Orange Gr with Substrates and Other Materials
Dyeing Mechanisms and Fiber Interactions (e.g., wool, silk, nylon, leather)
Acid Chrome Orange GR, a metal-complex azo acid dye, is primarily used for coloring protein fibers like wool and silk, as well as synthetic fibers such as nylon and modified acrylics. megha-international.complos.org Its application extends to leather tanning and dyeing. lidsen.com The fundamental mechanism of dyeing with acid dyes involves the interaction between the anionic dye molecules and the cationic sites on the fibers. textilelearner.net In an acidic dyebath, the amino groups (-NH2) present in protein and polyamide fibers become protonated (-NH3+), creating positively charged sites. textilelearner.net The negatively charged sulfonate groups of the Acid Chrome Orange GR dye are then attracted to these sites, leading to the formation of ionic bonds. textilelearner.netrsc.org
Beyond electrostatic attraction, other intermolecular forces contribute to the dye-fiber interaction. These include Van der Waals forces, dipolar bonds, and hydrogen bonds, which form between the dye molecule and the fiber structure, further strengthening the bond and resulting in good dye fastness. textilelearner.netresearchgate.net The molecular size of the dye also plays a role; larger molecules, typical of acid-milling dyes, generally exhibit better wash and light fastness properties. researchgate.net
The dyeing process for different fibers can be summarized as follows:
Wool and Silk: As protein fibers, wool and silk are rich in amino acids with amino and carboxyl groups. In an acidic solution, the amino groups are protonated, providing numerous sites for ionic bonding with the anionic Acid Chrome Orange GR. rsc.orgflinnsci.ca Hydrogen bonding between the dye's auxochrome groups and the fiber's functional groups also plays a significant secondary role. rsc.org
Nylon: Similar to protein fibers, nylon is a polyamide containing amide (-CONH-) groups. flinnsci.ca These groups can be protonated in an acidic medium, allowing for electrostatic interactions with the acid dye. textilelearner.net Hydrogen bonding also occurs between the dye and the amide linkages in the nylon polymer. flinnsci.ca
Leather: The dyeing of leather, which is essentially tanned animal hide (collagen), also relies on electrostatic interactions. The protonated amino groups of lysine (B10760008) residues in the collagen react with the sulfonate groups of the dye. rsc.org Additionally, some acid dyes can interact with the chromium used in the tanning process, which acts as a mordant to fix the dye. rsc.org
Examination of Electrostatic and Hydrogen Bonding Interactions in Dyeing
The dyeing process with Acid Chrome Orange GR is fundamentally governed by electrostatic and hydrogen bonding interactions. In an acidic environment, protein and polyamide fibers develop a positive charge due to the protonation of their amino groups, creating cationic sites. textilelearner.net The anionic Acid Chrome Orange GR, with its negatively charged sulfonate groups, is then drawn to these positively charged fibers. textilelearner.netrsc.org This electrostatic attraction is the primary force responsible for the initial uptake of the dye by the fiber.
Role of Mordanting in Enhancing Dye-Fiber Affinity and Fastness
Mordanting is a critical process in dyeing with chrome dyes like Acid Chrome Orange GR, significantly improving the dye's affinity for the fiber and enhancing its fastness properties, particularly wash and light fastness. scribd.comscribd.com A mordant is a substance, typically a polyvalent metal ion, that forms a coordination complex with the dye molecule, which then attaches to the fabric. sciencenotes.org This complex is often referred to as a "lake". sciencenotes.org
For Acid Chrome Orange GR, chromium salts, such as potassium dichromate, are used as mordants. scribd.comslideshare.net The chromium ions form coordination complexes with the azo and hydroxyl groups within the dye structure. vulcanchem.com This mordant-dye complex then forms strong covalent and coordinate bonds with the functional groups of the fiber, such as the carboxyl groups in collagen (leather). rsc.orgsciencenotes.org This creates a larger, more insoluble molecule that is firmly "bitten" onto the fiber, a concept from which the term "mordant" is derived (from the Latin mordere, to bite). scribd.comsciencenotes.org
There are three primary methods of mordanting:
Pre-mordanting (onchrome): The fiber is treated with the mordant before dyeing. The coordination complex then forms directly on the fiber during the dyeing process. sciencenotes.org
Meta-mordanting (metachrome): The mordant is added directly to the dye bath, allowing the complex to form in solution before attaching to the fiber. scribd.comsciencenotes.org
Post-mordanting (after-chrome): The fiber is first dyed with the acid dye and then treated with the mordant. scribd.com In the case of wool, the absorbed dichromate is reduced by the fiber to a Cr(III) species, which then complexes with the dye to produce shades with excellent wet-fastness. researchgate.net
The use of a chromium-based mordant not only improves fastness but can also affect the final color and even the texture of the substrate; for instance, it can soften wool. sciencenotes.org
Complexation Dynamics with Various Metal Ions and Surfactants in Solution
Acid Chrome Orange GR, being a metal-complex dye, inherently involves complexation with a metal ion, typically chromium, as part of its structure and application. plos.org The chromium ion is bound to the azo group, which provides significant stability to the dye molecule. plos.org In solution, the dye can interact with other metal ions present, a phenomenon relevant in wastewater treatment and other industrial processes. The nature of these interactions can range from simple electrostatic attraction to the formation of more stable inner-sphere complexes involving covalent bonding. mdpi.comiyte.edu.tr
The interaction of dyes like Acid Chrome Orange GR with surfactants in solution is also a significant area of study. Surfactants can be used to modify the surface properties of materials to enhance dye adsorption. mdpi.com For instance, modified zeolites and activated carbon have been studied for their ability to remove dyes and heavy metals from wastewater, and their effectiveness can be altered by treatment with surfactants. mdpi.comiyte.edu.tr The interaction between the dye and the surfactant can lead to the formation of dye-surfactant aggregates, which can influence the dyeing process and the stability of the dye in solution.
Studies on Stabilization and Photostability within Material Science Contexts
In material science, research into enhancing the photostability of dyes is ongoing. The stability of a dye is not solely an intrinsic property but is also influenced by its interaction with the surrounding environment or matrix. researchgate.net For example, the binder used in a paint or the polymer in a plastic can significantly impact the lightfastness of a pigment. researchgate.net Studies on other dyes have shown that incorporation into certain materials, like metal-organic frameworks (MOFs), can affect their photostability. acs.org Some materials may suffer from photodegradation due to intense vibrations during light absorption. acs.org
Antioxidants and other stabilizing agents can be incorporated into formulations to improve the photostability of ingredients. google.com Compounds like p-hydroxybenzoic acid derivatives, salicylates, and benzophenones are examples of antioxidants that can provide stability. google.com
Surface Chemistry and Adhesion Phenomena on Different Substrates
The adhesion of Acid Chrome Orange GR to various substrates is governed by the principles of surface chemistry. The initial interaction is often driven by the physical and chemical nature of the substrate surface. nmfrc.org For successful dyeing or coating, the surface must be properly prepared to ensure good adhesion. nmfrc.org
On substrates like metals, the interaction can involve the formation of chelating bonds between functional groups on the dye (or an adhesive primer) and the metal surface. google.com For oxide-containing surfaces such as silica (B1680970) or alumina, hydrogen bonding plays a significant role in adhesion. google.com
In the context of polymers like polypropylene, which are hydrophobic and lack functional groups for strong bonding, surface treatments are necessary to improve adhesion. researchgate.net These treatments, which can include flame activation, plasma treatment, or the use of primers, are designed to introduce polar functional groups onto the polymer surface, thereby enhancing its wettability and creating sites for interaction with the dye or coating. researchgate.net The application of a chromic acid mixture is one such surface treatment method used to enhance the adhesion on certain plastics. researchgate.net
The table below summarizes the primary interactions of Acid Chrome Orange GR with various substrates.
| Substrate | Primary Interaction Mechanisms | Secondary Interaction Mechanisms |
| Wool | Electrostatic attraction, Mordant complexation | Hydrogen bonding, Van der Waals forces |
| Silk | Electrostatic attraction, Mordant complexation | Hydrogen bonding, Van der Waals forces |
| Nylon | Electrostatic attraction | Hydrogen bonding, Van der Waals forces |
| Leather | Electrostatic attraction, Mordant complexation with collagen and chrome tanning agents | Hydrogen bonding |
Emerging Research Frontiers and Methodological Innovations
Development of Novel Analogues and Derivatives with Tailored Properties
The development of new analogues for chromium-complex dyes is primarily motivated by the need to improve performance characteristics and reduce environmental impact. Research efforts are focused on modifying the core structure of azo dyes to create derivatives with specific, tailored properties such as enhanced lightfastness, wash fastness, and varied color shades. osf.iogoogleapis.com
A significant area of research involves the substitution of the chromium ion with more environmentally benign metals. acs.org While chromium (III) complexes are known for providing superior fastness properties, especially on wool and polyamide fibers, concerns about chromium in wastewater effluents have spurred the investigation of alternatives. p2infohouse.orgresearchgate.net Iron has emerged as a promising candidate, with studies dedicated to synthesizing 1:2 iron-complexed azo dyes. sdc.org.uk These iron-based analogues aim to replicate the high fastness properties of their chromium counterparts while offering a more favorable environmental profile. p2infohouse.org For instance, research has led to the development of black iron-complex dyes with fastness properties comparable to chromium-based dyes on both wool and nylon. p2infohouse.org
Beyond metal substitution, modifications to the organic ligand (the dye molecule itself) are being explored. The synthesis process often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound, such as a phenol (B47542) or pyrazolone (B3327878) derivative. osf.iodyespigments.netmdpi.com By systematically altering the substituents on these aromatic rings, researchers can fine-tune the electronic properties of the dye molecule. This, in turn, influences its coordination with the metal ion and its absorption spectrum, leading to a wide range of colors from yellow-brown to black-brown. sdc.org.uk The goal is to create a diverse palette of dyes that meet specific industrial demands for color and durability. google.com
Integration of Artificial Intelligence and Machine Learning in Dye Design, Synthesis, and Degradation Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in the design and environmental assessment of dyes. These computational approaches offer a faster, more efficient alternative to traditional trial-and-error experimental methods. mdpi.com
In dye design, neural networks and other AI models are used to establish relationships between the structural features of a molecule and its properties, such as color, fastness, and even potential toxicity. p2infohouse.org Researchers can create extensive databases of existing dyes, like the well-studied azo dyes, and use this data to train AI models. p2infohouse.org These trained models can then predict the properties of novel, yet-to-be-synthesized dye structures, guiding chemists toward candidates with the most desirable characteristics. p2infohouse.org
A particularly impactful application of ML is in predicting the environmental fate of dyes, specifically their degradation. rsc.orgrsc.org ML models, including support vector regression (SVR), random forest (RF), and gene expression programming (GEP), are being developed to forecast the efficiency of dye degradation under various conditions, such as aerobic biodegradation or photocatalysis. mdpi.comresearchgate.net These models are trained on experimental data that includes variables like pH, temperature, initial dye concentration, and the type of catalyst used. rsc.orgresearchgate.net By inputting the structural information of a new dye, these models can predict its degradation rate and potential pathways, allowing for an environmental impact assessment early in the design phase. mdpi.commdpi.com This predictive capability is crucial for developing dyes that are not only effective in their application but also readily break down into benign products after use.
Table 1: Application of Machine Learning in Dye Degradation Prediction
| Machine Learning Model | Application | Input Variables | Predicted Output | Reference |
|---|---|---|---|---|
| Support Vector Regression-Fruit Fly Optimization Algorithm (SVR-FOA) | Simultaneous aerobic biodegradation of azo dyes and hexavalent chromium | pH, temperature, initial concentrations | Biodegradation efficiency (%) | mdpi.com |
| CatBoost | Photocatalytic degradation of Malachite Green | Catalyst type, reaction time, light intensity, pH, initial concentration | Dye degradation efficiency (%) | researchgate.net |
| Artificial Neural Network (ANN) | Removal of Basic Red 46 by sorption | Contact time, initial dye concentration, pH, particle size, temperature | Removal efficiency (%) | researchgate.net |
| Crystal Graph Convolution Neural Network (CGCNN) | Photocatalytic degradation by metal oxide photocatalysts | Photocatalyst crystal structure, contaminant molecular structure | Degradation rate constant | mdpi.com |
Advanced In Situ Characterization During Reaction and Interaction Processes
Understanding the complex processes that occur during dye synthesis, application, and degradation requires sophisticated analytical techniques that can monitor these events in real time. Advanced in situ characterization methods provide a window into the molecular-level transformations and interactions of chromium-complex dyes.
A variety of spectroscopic techniques are employed to study these processes. mdpi.com UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the interactions between dyes and other molecules, such as polymers or surfactants, in solution. mdpi.comnih.gov These methods can reveal the formation of dye complexes and aggregates, which is crucial for understanding the dyeing mechanism and the behavior of dyes in wastewater. nih.gov Vibrational spectroscopy techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for the characterization of solid samples, providing information on the chemical bonds within the dye and how they change upon interaction with a substrate like a cotton fabric. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the molecular structure of dyes and their complexes. osf.ioresearchgate.net By analyzing the NMR spectra, researchers can confirm the synthesis of the desired dye structure and study the coordination environment of the chromium ion. researchgate.net For studying historical textiles and artworks, where sample size is minimal, highly sensitive chromatographic and spectrometric methods are essential. tandfonline.comtandfonline.com Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can identify the specific dye molecules, their degradation products, and even trace impurities, offering insights into the aging process of the colorants. researchgate.net These advanced analytical methods are fundamental to verifying the outcomes of novel syntheses and understanding the mechanisms by which dyes bind to fibers and eventually break down in the environment.
Application of Sustainable Chemistry Principles in the Production and Environmental Management of Chromium-Complex Dyes
The principles of sustainable or "green" chemistry are increasingly guiding the production and lifecycle management of chromium-complex dyes. acs.org The primary environmental concern associated with these dyes is the potential release of heavy metals, particularly chromium, into wastewater during manufacturing and dyeing processes. researchgate.netcolorbloomdyes.com
A key strategy in sustainable dye production is source reduction, which involves designing dyes that are inherently less hazardous. acs.org This includes the development of chromium-free alternatives, such as the iron-complexed dyes mentioned previously, which utilize a more environmentally friendly metal. acs.orgp2infohouse.org Another approach is to improve the efficiency of the dyeing process to ensure higher fixation rates. This means more dye binds to the fabric and less is lost to the effluent, thereby reducing the amount of pollution that needs to be treated.
In terms of environmental management, the focus is on treating effluents to remove residual dyes and metal ions. The behavior of chromium in the environment is complex, as its toxicity and mobility depend on its oxidation state. jept.de Hexavalent chromium (Cr(VI)) is highly toxic and soluble, while trivalent chromium (Cr(III)), the form used in premetallized dyes, is less so. jept.de Wastewater treatment processes are designed to remove chromium, often by adsorption or precipitation. jept.deresearchgate.net Research into using activated carbon derived from industrial waste, such as from tanneries, to adsorb both chromium and azo dyes from effluents represents a circular economy approach to waste management. researchgate.net Ultimately, the goal is to create a closed-loop system where the environmental impact of producing and using chromium-complex dyes is minimized through a combination of safer design, efficient application, and effective waste treatment. colorbloomdyes.com
Q & A
Q. What are the fundamental physicochemical properties of Acid Chrome Orange GR, and how are they experimentally characterized?
Acid Chrome Orange GR (ACOGr) is characterized using UV-Vis spectroscopy to determine its λmax (absorption maxima) and molar absorptivity, while FTIR and Raman spectroscopy identify functional groups like sulfonic acid and azo bonds . Thermogravimetric analysis (TGA) measures thermal stability, and X-ray diffraction (XRD) confirms crystallinity. For aqueous solubility, pH-dependent spectrophotometric assays are recommended, with controls for ionic strength and temperature .
Q. What standardized methods are used to quantify Acid Chrome Orange GR in environmental samples?
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is preferred for quantification in complex matrices. Calibration curves must account for matrix effects via standard addition methods. For trace analysis, solid-phase extraction (SPE) using C18 cartridges improves detection limits, validated through recovery studies (e.g., 85–110% recovery rates) .
Q. How should researchers design preliminary adsorption experiments for Acid Chrome Orange GR removal?
Initial batch adsorption studies should test variables: pH (2–10), adsorbent dosage (0.1–5 g/L), and contact time (5–240 mins). Use Langmuir and Freundlich isotherm models to fit equilibrium data. Kinetic studies require pseudo-first/second-order models, with intra-particle diffusion analysis to identify rate-limiting steps .
Advanced Research Questions
Q. How can contradictions in adsorption capacity data for Acid Chrome Orange GR across studies be resolved?
Discrepancies often arise from differences in adsorbent synthesis (e.g., MIL-101-NH2 variants) or dye purity. Replicate experiments using standardized protocols (e.g., ASTM D3860-98 for dye analysis) and report BET surface area, pore size, and zeta potential of adsorbents. Statistical physics models (e.g., double-layer adsorption with energy heterogeneity) provide microscopic interpretations of binding mechanisms .
Q. What advanced spectroscopic techniques elucidate the degradation pathways of Acid Chrome Orange GR under photocatalytic conditions?
Liquid chromatography-mass spectrometry (LC-MS/MS) identifies intermediate degradation products, while electron paramagnetic resonance (EPR) detects reactive oxygen species (e.g., •OH, O₂•⁻). Density functional theory (DFT) simulations predict bond cleavage sites in the azo structure, validated via isotopic labeling experiments (e.g., ¹⁸O tracking) .
Q. How do synthesis parameters influence the reproducibility of Acid Chrome Orange GR’s chromogenic properties?
Controlled synthesis requires strict pH regulation (±0.2 units) during diazotization and coupling reactions. Monitor reaction kinetics via in situ UV-Vis probes. Post-synthesis, purify via recrystallization in ethanol-water mixtures and characterize using XPS to confirm sulfate group retention, which impacts colorfastness .
Methodological Best Practices
Q. How should researchers address pH-dependent solubility variations in Acid Chrome Orange GR during experimental design?
Use buffer solutions (e.g., phosphate, acetate) to maintain pH stability, and report ionic strength using the Debye-Hückel equation. For pH-sensitive studies, employ automated titrators with real-time spectrophotometric monitoring to correlate solubility with protonation states .
Q. What statistical approaches validate the reproducibility of adsorption isotherm data for Acid Chrome Orange GR?
Apply the Akaike Information Criterion (AIC) to compare model fits (Langmuir vs. Freundlich). Use bootstrapping to estimate confidence intervals for adsorption capacities. Report R²-adjusted values and residual plots to assess heteroscedasticity .
Q. How can computational modeling complement experimental studies on Acid Chrome Orange GR’s environmental fate?
Molecular dynamics (MD) simulations predict diffusion coefficients in aqueous systems, while quantitative structure-activity relationship (QSAR) models estimate toxicity endpoints. Validate predictions with microcosm experiments under controlled redox conditions .
Critical Analysis and Reporting
Q. What criteria should govern the selection of literature sources for Acid Chrome Orange GR research?
Prioritize peer-reviewed studies with full experimental datasets (e.g., adsorption isotherms, kinetic parameters). Cross-reference synthesis protocols in Sciencemadness Discussion Board entries with journal articles to identify methodological gaps or reproducibility issues .
Q. How can researchers mitigate bias in comparative studies of Acid Chrome Orange GR with structurally similar dyes?
Normalize data by molecular weight or molar concentration. Use multivariate ANOVA to isolate dye-specific effects from confounding variables (e.g., adsorbent surface charge). Disclose funding sources and potential conflicts of interest in compliance with ACS ethical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
